Crisdesalazine

Description

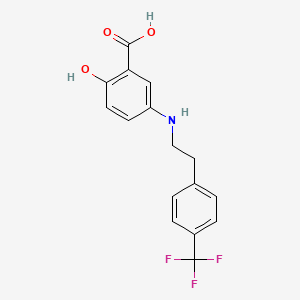

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-5-[2-[4-(trifluoromethyl)phenyl]ethylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3NO3/c17-16(18,19)11-3-1-10(2-4-11)7-8-20-12-5-6-14(21)13(9-12)15(22)23/h1-6,9,20-21H,7-8H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTMVACIBQLDZLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCNC2=CC(=C(C=C2)O)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927685-43-6 | |

| Record name | AAD-2004 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0927685436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CRISDESALAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11VWK61J69 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Crisdesalazine: A Dual-Action Modulator of Neuroinflammation

An In-depth Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crisdesalazine (AAD-2004) is an investigational small molecule drug candidate with a multi-target mechanism of action that positions it as a promising therapeutic for a range of neurodegenerative diseases characterized by neuroinflammation.[1] This technical guide provides a comprehensive overview of the core mechanisms of action of this compound in neuroinflammation, with a focus on its dual functions as a microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor and a reactive oxygen species (ROS) scavenger.[2] This document summarizes key preclinical findings, presents quantitative data in a structured format, details experimental methodologies from pivotal studies, and provides visual representations of the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: A Dual Approach to Neuroprotection

This compound's therapeutic potential in neuroinflammatory conditions stems from its ability to concurrently address two key pathological drivers: excessive prostaglandin E2 (PGE2) production and oxidative stress.

Inhibition of Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)

This compound acts as a potent inhibitor of mPGES-1, a terminal enzyme in the prostaglandin biosynthesis pathway.[3][4] mPGES-1 is inducibly expressed during inflammation and is responsible for the conversion of prostaglandin H2 (PGH2) to PGE2.[3] PGE2 is a key mediator of inflammation, pain, and fever. By selectively inhibiting mPGES-1, this compound reduces the production of pro-inflammatory PGE2 without affecting the synthesis of other prostaglandins that may have homeostatic functions, a potential advantage over traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target upstream cyclooxygenase (COX) enzymes.

The inhibition of the mPGES-1/PGE2 pathway by this compound leads to several downstream anti-inflammatory effects:

-

Modulation of Microglia/Macrophage Polarization: this compound promotes a shift from the pro-inflammatory M1 macrophage phenotype to the anti-inflammatory M2 phenotype. This is evidenced by the downregulation of M1 markers like inducible nitric oxide synthase (iNOS) and the upregulation of M2 markers such as CD206.

-

Regulation of T-cell Responses: By reducing PGE2 levels, this compound can influence T-cell differentiation and function. Preclinical studies suggest that inhibition of the PGE2 pathway can suppress the pro-inflammatory Th1 and Th17 cell responses while promoting the expansion of regulatory T cells (Tregs), which play a crucial role in maintaining immune tolerance.

-

Reduction of Pro-inflammatory Cytokines: this compound treatment has been shown to significantly decrease the levels of key pro-inflammatory cytokines, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ), in models of neuroinflammation.

Scavenging of Reactive Oxygen Species (ROS)

In addition to its anti-inflammatory properties, this compound is a potent antioxidant that directly scavenges harmful reactive oxygen species (ROS). ROS, such as superoxide anions, hydroxyl radicals, and hydrogen peroxide, are highly reactive molecules that can cause significant damage to cellular components, including lipids, proteins, and DNA. Oxidative stress, resulting from an imbalance between ROS production and the body's antioxidant defenses, is a key contributor to neuronal damage and death in neurodegenerative diseases.

This compound's ROS scavenging activity contributes to its neuroprotective effects by:

-

Inhibiting Lipid Peroxidation: By neutralizing free radicals, this compound protects cell membranes from lipid peroxidation, a destructive process that compromises cell integrity and function.

-

Protecting Against Neuronal Loss: The reduction of oxidative stress helps to preserve neuronal viability and prevent apoptosis (programmed cell death).

-

Blocking Free Radical-Induced Neurotoxicity: In vitro studies have demonstrated that this compound can effectively block neuronal death induced by oxidative insults.

Quantitative Data from Preclinical Studies

The efficacy of this compound in modulating neuroinflammation has been demonstrated in various preclinical models. The following tables summarize key quantitative data from studies in an experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis and a mouse model of amyotrophic lateral sclerosis (ALS).

Table 1: Efficacy of this compound in an EAE Mouse Model

| Parameter | EAE Control Group | EAE + this compound (3.3 mg/kg) | Outcome | Reference |

| Clinical Score (Peak) | ~3.5 | ~2.0 | Significant reduction in disease severity | |

| IL-6 Levels (pg/mL) in Splenocytes | 144.6 ± 21.55 | 59.35 ± 4.524 | Significant decrease in pro-inflammatory cytokine | |

| TNF-α mRNA Expression (Spinal Cord) | Significantly increased | Significantly decreased | Reduction in pro-inflammatory cytokine expression | |

| IFN-γ mRNA Expression (Spinal Cord) | Significantly increased | Significantly decreased | Reduction in pro-inflammatory cytokine expression | |

| iNOS mRNA Expression (M1 Marker) | Significantly increased | Significantly decreased | Shift from M1 to M2 macrophage polarization | |

| CD206 mRNA Expression (M2 Marker) | Decreased | Significantly increased | Shift from M1 to M2 macrophage polarization | |

| Foxp3+ Treg Cells (% of CD4+ T cells) | Significantly decreased | Significantly increased | Promotion of regulatory T-cell population |

Table 2: Efficacy of this compound in an ALS Mouse Model (SOD1G93A)

| Parameter | Vehicle Group | This compound (2.5 mg/kg, twice daily) | Riluzole (50 mg/kg) | Ibuprofen (25 mg/kg, twice daily) | Outcome | Reference |

| Survival Extension | - | 21% | 8.2% | 9.4% | Superior survival benefit compared to standard of care and NSAID | |

| Delay in Onset of Rotarod Deficit | - | 36% | 12% | 15.6% | Significant improvement in motor function | |

| Nitrotyrosine Levels (Spinal Cord) | Increased | Blocked | Not Reported | Not Reported | Reduction in oxidative stress marker | |

| 8-OHdG Levels (Spinal Cord) | Increased | Blocked | Not Reported | Not Reported | Reduction in oxidative DNA damage marker | |

| PGE2 Formation (Spinal Cord) | Increased | Blocked | Not Reported | Not Reported | Inhibition of pro-inflammatory mediator | |

| Microglial Activation (Iba-1) | Increased | Blocked | Not Reported | Not Reported | Reduction in neuroinflammation |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Experimental Autoimmune Encephalomyelitis (EAE) Model

-

Induction of EAE: Female C57BL/6 mice (8-10 weeks old) are immunized subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis. On the same day and 48 hours later, mice receive an intraperitoneal injection of pertussis toxin.

-

This compound Administration: this compound is dissolved in a vehicle (e.g., DMSO and diluted in DPBS) and administered intraperitoneally at a dose of 3.3 mg/kg daily, starting from the day of EAE induction.

-

Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a scale of 0 to 5: 0, no clinical signs; 1, limp tail; 2, hind limb weakness; 3, complete hind limb paralysis; 4, quadriplegia; 5, moribund or death.

-

Histological Analysis: At the end of the study, spinal cords are collected, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and Luxol Fast Blue (LFB) to evaluate demyelination.

-

Cytokine Analysis: Splenocytes are isolated and re-stimulated with MOG peptide in vitro. The supernatant is collected, and cytokine levels (e.g., IL-6) are measured using ELISA. For mRNA expression analysis in the spinal cord, total RNA is extracted, reverse-transcribed to cDNA, and quantitative real-time PCR is performed for target genes (e.g., TNF-α, IFN-γ, iNOS, CD206).

-

Flow Cytometry for T-cell Populations: Splenocytes are stained with fluorescently labeled antibodies against CD4, CD25, and Foxp3 and analyzed by flow cytometry to determine the percentage of regulatory T cells.

In Vitro Macrophage Polarization Assay

-

Cell Culture: The murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and antibiotics.

-

M1 Polarization and this compound Treatment: Macrophages are stimulated with lipopolysaccharide (LPS) to induce a pro-inflammatory M1 phenotype. Concurrently, cells are treated with varying concentrations of this compound (e.g., 0.2, 1, and 5 µM).

-

Analysis of Polarization Markers: After a 24-hour incubation, total RNA is extracted, and qRT-PCR is performed to measure the mRNA expression of M1 markers (e.g., iNOS) and M2 markers (e.g., CD206). Immunofluorescence staining for CD11c (M1 marker) and CD206 (M2 marker) can also be performed.

Macrophage-Neuronal Co-culture System

-

Cell Culture: The human neuroblastoma cell line SH-SY5Y and the murine macrophage cell line RAW 264.7 are cultured separately.

-

Co-culture Setup: RAW 264.7 cells are seeded on a transwell insert, and SH-SY5Y cells are seeded in the lower chamber of a 6-well plate. Macrophages are stimulated with LPS and treated with this compound. The transwell insert containing the macrophages is then placed into the well with the neuronal cells, allowing for communication via soluble factors without direct cell-cell contact.

-

Analysis of Neuroinflammation and Neuronal Viability: After 24 hours of co-culture, RNA is extracted from the SH-SY5Y cells to measure the expression of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) by qRT-PCR. Neuronal necrosis can be assessed by measuring lactate dehydrogenase (LDH) release into the culture medium.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the core signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.

Caption: this compound's inhibition of the mPGES-1/PGE2 signaling pathway.

Caption: this compound's mechanism as a reactive oxygen species (ROS) scavenger.

Caption: A typical experimental workflow for evaluating this compound in an EAE model.

Conclusion

This compound presents a compelling dual mechanism of action for the treatment of neuroinflammatory diseases. By simultaneously inhibiting the pro-inflammatory mPGES-1/PGE2 pathway and scavenging deleterious reactive oxygen species, it addresses two critical and interconnected drivers of neurodegeneration. The preclinical data from robust animal models of multiple sclerosis and ALS provide strong evidence for its therapeutic potential. The detailed experimental protocols outlined in this guide offer a framework for the continued investigation and development of this promising drug candidate. Further research, including clinical trials, will be crucial to fully elucidate the efficacy and safety of this compound in human neurodegenerative diseases.

References

- 1. snu.elsevierpure.com [snu.elsevierpure.com]

- 2. Scavenging of reactive oxygen species as the mechanism of drug action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound alleviates inflammation in an experimental autoimmune encephalomyelitis multiple sclerosis mouse model by regulating the immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound alleviates inflammation in an experimental autoimmune encephalomyelitis multiple sclerosis mouse model by regulating the immune system - PubMed [pubmed.ncbi.nlm.nih.gov]

Crisdesalazine: A Dual-Function Therapeutic Agent for Neurodegenerative and Inflammatory Disorders

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Crisdesalazine (also known as AAD-2004) is an innovative, multi-target small molecule engineered to concurrently address two critical pathological pathways implicated in a range of neurodegenerative and inflammatory diseases: prostaglandin E2 (PGE2)-mediated inflammation and oxidative stress.[1][2] Derived from salicylic acid, this compound exhibits a dual mechanism of action, functioning as both a selective inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1) and a potent free radical scavenger.[3][4] This whitepaper provides a comprehensive technical overview of the core pharmacology of this compound, including its dual functions, mechanism of action, and available preclinical and clinical data. Detailed experimental methodologies for assessing its bioactivity are also presented, alongside visualizations of its key signaling pathways.

Introduction

Neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS) are characterized by complex multifactorial pathologies.[3] Among the converging mechanisms driving neuronal damage are chronic neuroinflammation and excessive oxidative stress. Prostaglandin E2 (PGE2) is a key mediator of inflammation, and its overproduction in the central nervous system is associated with neurodegenerative processes. Simultaneously, reactive oxygen species (ROS) inflict damage upon neurons, lipids, and DNA, contributing to cellular demise.

This compound is a novel therapeutic agent designed to address both of these pathways. Its dual-action profile presents a promising therapeutic strategy by not only suppressing inflammation but also providing direct neuroprotection through the neutralization of harmful free radicals. Currently, this compound is in Phase 1 clinical trials for several human neurodegenerative diseases and is approved under the brand name GedaCure for the treatment of canine cognitive dysfunction, a condition with pathological parallels to human Alzheimer's disease.

The Dual Function of this compound

The therapeutic efficacy of this compound stems from its ability to act on two distinct but interconnected molecular pathways:

-

Anti-inflammatory Action: Inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1).

-

Antioxidant Action: Direct scavenging of free radicals.

Inhibition of mPGES-1: A Targeted Anti-inflammatory Strategy

This compound functions as a selective inhibitor of mPGES-1, an inducible enzyme that catalyzes the conversion of prostaglandin H2 (PGH2) to PGE2. Unlike traditional nonsteroidal anti-inflammatory drugs (NSAIDs) that target the upstream cyclooxygenase (COX) enzymes, this compound's targeted approach offers the potential for a better safety profile, particularly concerning gastrointestinal side effects. By selectively blocking the production of the pro-inflammatory PGE2, this compound can mitigate inflammatory responses in neurodegenerative and other inflammatory conditions.

Free Radical Scavenging: Neuroprotection through Antioxidant Activity

In addition to its anti-inflammatory properties, this compound is a potent antioxidant. It acts as a "spin trapping" molecule, a mechanism by which it directly scavenges and neutralizes highly reactive and damaging free radicals. This direct antioxidant action helps to protect neurons and other cells from oxidative damage, a key contributor to the pathology of many neurodegenerative diseases.

Quantitative Data Summary

The following tables summarize the key quantitative data available for this compound's bioactivity.

Table 1: In Vitro Efficacy of this compound

| Parameter | Assay | Value | Source |

| mPGES-1 Inhibition | Enzyme Activity Assay | IC50: 230 nM | |

| PGE2 Production Inhibition | LPS-stimulated BV2 microglial cells | IC50: 1.4 µM | |

| Free Radical Scavenging | Spin Trapping Assay | Complete removal at 50 nM |

Table 2: Preclinical Efficacy in a Mouse Model of ALS (SOD1G93A)

| Parameter | This compound | Riluzole | Ibuprofen | Vehicle | Source |

| Delay in Rotarod Deficit Onset | 36% | 12% | 15.6% | - | |

| Extension of Survival | 21% | 8.2% | 9.4% | - |

Table 3: Clinical Trial Information in Canines (Cognitive Dysfunction Syndrome)

| Parameter | Dosing | Duration | Outcome | Source |

| Phase III Clinical Trial | 5 mg/kg or 10 mg/kg | 8 weeks | Significant improvement in cognitive dysfunction and dementia scales compared to placebo. |

Signaling Pathways and Mechanisms of Action

The dual function of this compound can be visualized through its interaction with the arachidonic acid cascade and its direct action on reactive oxygen species.

Caption: Mechanism of action of this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the dual function of this compound.

mPGES-1 Inhibition Assay (Enzyme Activity)

This protocol is a representative method for determining the direct inhibitory effect of a compound on mPGES-1 activity.

Objective: To quantify the IC50 value of this compound for the inhibition of recombinant human mPGES-1.

Materials:

-

Recombinant human mPGES-1 enzyme

-

Prostaglandin H2 (PGH2), substrate

-

Reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 2.5 mM glutathione)

-

This compound stock solution in DMSO

-

Stop solution (e.g., 1 M HCl)

-

PGE2 enzyme immunoassay (EIA) kit

Procedure:

-

Prepare serial dilutions of this compound in the reaction buffer.

-

In a 96-well plate, add the diluted this compound or vehicle (DMSO) to the wells.

-

Add the recombinant mPGES-1 enzyme to each well and incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the reaction by adding the substrate, PGH2.

-

Incubate the reaction for 60 seconds at room temperature.

-

Terminate the reaction by adding the stop solution.

-

Quantify the amount of PGE2 produced in each well using a competitive PGE2 EIA kit, following the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve.

Cellular PGE2 Production Assay

This protocol describes a cell-based assay to measure the effect of this compound on PGE2 production in an inflammatory context.

Objective: To determine the IC50 value of this compound for the inhibition of lipopolysaccharide (LPS)-induced PGE2 production in BV2 microglial cells.

Materials:

-

BV2 murine microglial cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound stock solution in DMSO

-

PGE2 enzyme immunoassay (EIA) kit

Procedure:

-

Plate BV2 cells in a 24-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and mPGES-1 expression.

-

Incubate the cells for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of PGE2 in the supernatant using a competitive PGE2 EIA kit.

-

Calculate the percentage of inhibition of PGE2 production for each concentration of this compound compared to the LPS-stimulated vehicle control.

-

Determine the IC50 value as described in the enzyme activity assay protocol.

Free Radical Scavenging Activity (Spin Trapping)

This protocol outlines a representative electron spin resonance (ESR) spectroscopy method for assessing direct free radical scavenging.

Objective: To evaluate the ability of this compound to act as a spin-trapping agent and scavenge free radicals.

Materials:

-

Electron Spin Resonance (ESR) spectrometer

-

Spin trapping agent (e.g., 5,5-dimethyl-1-pyrroline N-oxide, DMPO)

-

Free radical generating system (e.g., Fenton reaction: FeSO4 + H2O2 to generate hydroxyl radicals)

-

This compound stock solution

-

Phosphate buffer

Procedure:

-

Prepare a reaction mixture containing the phosphate buffer, the spin trapping agent DMPO, and the components of the Fenton reaction.

-

In a separate experiment, add this compound at various concentrations to the reaction mixture before the addition of the free radical generating components.

-

Transfer the reaction mixture to a capillary tube and place it in the cavity of the ESR spectrometer.

-

Record the ESR spectrum. The formation of the DMPO-OH adduct will produce a characteristic quartet signal.

-

The scavenging of hydroxyl radicals by this compound will result in a decrease in the intensity of the DMPO-OH signal.

-

Quantify the reduction in signal intensity at each this compound concentration to determine its scavenging activity.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating a dual-function compound like this compound.

References

Crisdesalazine: A Dual-Action Inhibitor of Microsomal Prostaglandin E2 Synthase-1 for Neurodegenerative Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Crisdesalazine (developmental code name: AAD-2004) is a novel, orally bioavailable small molecule currently under investigation for the treatment of several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[1][2] It possesses a unique dual mechanism of action, functioning as both a selective inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1) and a potent free radical scavenger.[1] This dual activity allows this compound to target two key pathological pathways implicated in neurodegeneration: neuroinflammation and oxidative stress. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

Introduction: Targeting Neuroinflammation and Oxidative Stress

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. A growing body of evidence points to the central role of neuroinflammation and oxidative stress in the initiation and progression of these devastating disorders. Microsomal prostaglandin E2 synthase-1 (mPGES-1) is a key enzyme in the inflammatory cascade, specifically catalyzing the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2), a potent pro-inflammatory mediator.[3] Elevated levels of mPGES-1 and PGE2 are observed in the brains of patients with Alzheimer's disease and are implicated in the inflammatory processes that contribute to neuronal damage.[4]

Simultaneously, oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses, leads to widespread damage to cellular components, including lipids, proteins, and nucleic acids. This oxidative damage is a common feature of many neurodegenerative diseases.

This compound's dual mechanism of action, targeting both mPGES-1-mediated inflammation and scavenging free radicals, presents a promising therapeutic strategy to address the multifaceted nature of neurodegeneration.

Mechanism of Action

This compound's therapeutic potential stems from its two distinct but complementary pharmacological activities:

-

mPGES-1 Inhibition: this compound selectively inhibits the mPGES-1 enzyme, thereby reducing the production of pro-inflammatory PGE2. Unlike non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes, selective inhibition of mPGES-1 is expected to have a more favorable safety profile, particularly with regard to gastrointestinal side effects, by not affecting the production of other physiologically important prostaglandins.

-

Free Radical Scavenging: this compound acts as a potent antioxidant, directly neutralizing harmful free radicals. This activity helps to mitigate the oxidative stress that contributes to neuronal cell death and tissue damage in neurodegenerative conditions.

The synergistic effect of these two mechanisms is believed to underlie the neuroprotective effects observed in preclinical models.

Preclinical and Clinical Data

In Vitro Data

While specific IC50 values for this compound's inhibition of mPGES-1 are not publicly available, its activity has been demonstrated in various in vitro and cell-based assays.

Preclinical Animal Models

This compound has shown significant efficacy in multiple animal models of neurodegenerative diseases.

| Model | Species | Dose | Key Findings | Reference |

| Amyotrophic Lateral Sclerosis (ALS) | Mouse (SOD1G93A) | 2.5 mg/kg, orally, twice daily | Improved motor function, delayed onset of rotarod deficit, and extended survival. Reduced microglial activation and neuroinflammation. | |

| Alzheimer's Disease (AD) | Mouse (Tg-βCTF99/B6) | 25 mg/kg/day in food | Inhibited lipid peroxidation, suppressed neuronal loss, and reduced neuritic atrophy. | |

| Alzheimer's Disease (AD) | Mouse (APP/PS1) | Not specified | Reduced amyloid plaques and neuronal death, and improved cognitive function. | |

| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | 3.3 mg/kg, intraperitoneally, daily | Significantly alleviated clinical symptoms, inhibited inflammatory cell infiltration and demyelination in the spinal cord. |

Canine Clinical Trial

A significant milestone in the development of this compound was a successful Phase 3 clinical trial in companion dogs with Canine Cognitive Dysfunction Syndrome (CCDS), a naturally occurring animal model of Alzheimer's disease.

| Study Phase | Number of Dogs | Doses | Primary Outcome | Key Findings | Reference |

| Phase 3 | 48 | 5 mg/kg and 10 mg/kg, orally, daily for 8 weeks | Improvement in Canine Cognitive Dysfunction Rating Scale (CCDR) | Significant improvement in cognitive function and dementia scores compared to placebo. No drug-related adverse events were observed. |

Human Clinical Trials

This compound has completed a Phase 1 single ascending dose trial in healthy human volunteers, where it was found to be safe and well-tolerated at doses of 20, 50, 100, and 200 mg. Based on these results, a therapeutic dose of 50 mg per day has been projected for Alzheimer's disease. A Phase 1b study was expected to be completed, with Phase 2 studies planned to follow.

Experimental Protocols

Detailed experimental protocols for the specific studies on this compound are not fully available in the public domain. However, based on standard methodologies, the following outlines the likely approaches used.

mPGES-1 Inhibition Assay (General Protocol)

Objective: To determine the in vitro inhibitory activity of this compound on mPGES-1.

Principle: This assay measures the production of PGE2 from its precursor, PGH2, by recombinant human mPGES-1. The amount of PGE2 produced is quantified using methods like ELISA or mass spectrometry.

Materials:

-

Recombinant human mPGES-1 enzyme

-

Prostaglandin H2 (PGH2) substrate

-

This compound (test compound)

-

Glutathione (GSH) as a cofactor

-

Assay buffer (e.g., potassium phosphate buffer)

-

PGE2 standard

-

ELISA kit for PGE2 or LC-MS/MS system

Procedure:

-

Prepare a reaction mixture containing the assay buffer, GSH, and recombinant mPGES-1 enzyme.

-

Add various concentrations of this compound or vehicle control to the reaction mixture.

-

Pre-incubate the mixture for a specified time at a controlled temperature (e.g., 4°C).

-

Initiate the enzymatic reaction by adding the PGH2 substrate.

-

Incubate for a defined period (e.g., 60 seconds) at the optimal temperature for the enzyme.

-

Stop the reaction using a stop solution (e.g., a solution containing a COX inhibitor to prevent further PGH2 metabolism).

-

Quantify the amount of PGE2 produced in each reaction using a validated method (e.g., competitive ELISA or LC-MS/MS).

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - GNT Pharma - AdisInsight [adisinsight.springer.com]

- 3. This compound alleviates inflammation in an experimental autoimmune encephalomyelitis multiple sclerosis mouse model by regulating the immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alzdiscovery.org [alzdiscovery.org]

Crisdesalazine: A Technical Guide to its Free Radical Scavenging and Neuroprotective Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crisdesalazine (also known as AAD-2004) is a promising neuroprotective agent with a dual mechanism of action: inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1) and potent free radical scavenging. This technical guide provides an in-depth analysis of the free radical scavenging properties of this compound, focusing on its spin-trapping capabilities and its efficacy in cellular models of oxidative stress. Detailed experimental protocols for key assays are provided, along with a summary of quantitative data and visualizations of the relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of neurodegenerative disease and antioxidant drug development.

Introduction

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive intermediates, is a key pathological feature of numerous neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[1] Free radicals can inflict damage on essential cellular components such as lipids, proteins, and DNA, leading to neuronal dysfunction and cell death.[1]

This compound has emerged as a significant therapeutic candidate due to its dual functionality.[2] It not only mitigates neuroinflammation by inhibiting mPGES-1, a key enzyme in the prostaglandin E2 biosynthetic pathway, but also directly counteracts oxidative stress through its potent free radical scavenging activity.[3] This guide focuses on the latter, providing a detailed examination of the antioxidant properties of this compound.

Quantitative Analysis of Free Radical Scavenging and Neuroprotective Efficacy

The antioxidant and neuroprotective effects of this compound have been quantified through various in vitro and cellular assays. The following tables summarize the key findings from preclinical studies.

| Assay Type | Key Findings | Reference |

| Free Radical Scavenging (Spin Trapping) | Complete removal of free radicals observed at a concentration of 50 nM. | [3] |

| Neuroprotection against Oxidative Stress | IC50 of 0.097 µM in blocking Fe2+-induced neuronal death. | |

| mPGES-1 Inhibition (Cell-based) | IC50 of 230 nM in lipopolysaccharide-treated BV2 cells. | |

| mPGES-1 Inhibition (Enzymatic) | IC50 of 249 nM against recombinant human mPGES-1 protein. | |

| In Vivo Lipid Peroxidation | Completely repressed the accumulation of lipid peroxidation in the brains of Tg-betaCTF99/B6 mice. |

Table 1: Summary of In Vitro and In Vivo Efficacy of this compound

| Compound | IC50 for Neuroprotection against Fe2+-induced Toxicity |

| This compound (AAD-2004) | 0.097 µM |

| Vitamin E | 22.03 µM |

| Estrogen | 2.41 µM |

| Melatonin | 311.6 µM |

Table 2: Comparative Neuroprotective Potency of this compound

Mechanism of Action: A Dual Approach to Neuroprotection

This compound's neuroprotective effects stem from its ability to simultaneously address two critical pathways in neurodegeneration: oxidative stress and inflammation.

Free Radical Scavenging via Spin Trapping

A key feature of this compound's antioxidant activity is its function as a potent spin-trapping molecule. Spin traps are compounds that react with short-lived, highly reactive free radicals to form more stable, detectable radical adducts. This mechanism allows for the effective neutralization of damaging ROS. Electron Spin Resonance (ESR) spectroscopy has been utilized to demonstrate the spin-trapping capability of this compound.

Inhibition of mPGES-1 and the Prostaglandin E2 Pathway

In addition to its direct antioxidant effects, this compound inhibits microsomal prostaglandin E2 synthase-1 (mPGES-1). This enzyme is a key player in the inflammatory cascade, catalyzing the conversion of PGH2 to prostaglandin E2 (PGE2). PGE2 is a potent inflammatory mediator implicated in the pathology of neurodegenerative diseases. By inhibiting mPGES-1, this compound reduces the production of PGE2, thereby mitigating neuroinflammation.

References

The Role of Microsomal Prostaglandin E Synthase-1 (mPGES-1) in Alzheimer's Disease Pathology: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau, leading to neuroinflammation and cognitive decline. The cyclooxygenase (COX)/prostaglandin E2 (PGE2) signaling pathway has been identified as a critical component of the neuroinflammatory cascade in AD. While nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit COX enzymes have shown some promise in epidemiological studies, their clinical application is hampered by significant side effects. This has shifted focus to downstream enzymes in the pathway. Microsomal prostaglandin E synthase-1 (mPGES-1), the inducible terminal enzyme responsible for PGE2 synthesis during inflammation, has emerged as a key player in AD pathology. This technical guide provides an in-depth review of the role of mPGES-1 in AD, summarizing key quantitative data, detailing experimental methodologies, and visualizing the complex biological interactions, positioning mPGES-1 as a promising therapeutic target.

Upregulation and Activity of mPGES-1 in the Alzheimer's Brain

Mounting evidence indicates that mPGES-1 is significantly upregulated in the context of Alzheimer's disease. Studies on post-mortem brain tissue from AD patients and analyses of transgenic animal models consistently show elevated levels and activity of this enzyme.

Expression in Human and Animal Models

Western blot and immunohistochemical analyses have demonstrated that mPGES-1 expression is significantly increased in the brains of AD patients, particularly in the middle frontal gyrus and in pyramidal neurons.[1][2][3] Upregulation is also observed in various cell types implicated in AD pathology, including neurons, microglia, astrocytes, and endothelial cells.[1][4] Of the three prostaglandin E synthase isoenzymes, only mPGES-1 appears to be specifically induced in AD, highlighting its central role in the disease-associated inflammatory response. This upregulation is recapitulated in common transgenic mouse models of AD, such as the Tg2576 and APP/PS1 models.

Quantitative Analysis of mPGES-1 and PGE2 Levels

The functional consequence of mPGES-1 upregulation is an increase in the synthesis of its product, PGE2, a potent pro-inflammatory mediator.

| Parameter | Finding | Context | Model/System | Reference |

| mPGES-1 Expression | Significantly elevated | Compared to age-matched controls | Post-mortem AD brain tissue (Middle Frontal Gyrus) | |

| mPGES-1 Localization | Upregulated in pyramidal neurons | Comparison between AD and control tissue | Post-mortem AD brain tissue | |

| PGE2 Levels | Increased 5-fold | Compared to age-matched controls | Cerebrospinal Fluid (CSF) of early/probable AD patients | |

| mPGES Isoform | Only mPGES-1 induced | Among cPGES, mPGES-1, and mPGES-2 | Post-mortem AD brain tissue |

Table 1: Summary of Quantitative Changes in mPGES-1 and PGE2 in Alzheimer's Disease.

The Mechanistic Role of mPGES-1 in Core AD Pathologies

mPGES-1-derived PGE2 is not merely a marker of inflammation but an active contributor to the primary pathological hallmarks of AD: neuroinflammation, amyloid-beta plaque deposition, and tau hyperphosphorylation.

Neuroinflammation

The mPGES-1/PGE2 axis is a central driver of neuroinflammation. Aβ peptides, a hallmark of AD, can directly induce the expression of mPGES-1 and COX-2, creating a feed-forward loop of inflammation. The resulting PGE2 acts on microglial cells—the brain's resident immune cells—modulating their activation state and cytokine release. Genetic deletion of mPGES-1 in the Tg2576 AD mouse model was shown to reduce the accumulation of activated microglia surrounding Aβ plaques, thereby dampening the chronic inflammatory state.

Amyloid-β Pathology

mPGES-1 is intricately linked to Aβ metabolism and deposition. Its expression is often colocalized with Aβ plaques in both human AD brains and mouse models. In vitro studies have shown that exposing neuronal cells to Aβ aggregates leads to an upregulation of mPGES-1 and subsequent PGE2 production, which contributes to apoptotic cell death. Furthermore, PGE2 signaling, particularly through its EP2 receptor, has been shown to impair the ability of microglia to clear Aβ peptides, thus contributing to plaque accumulation.

Tau Hyperphosphorylation

Recent evidence has connected the mPGES-1/PGE2 pathway to tau pathology. Intracellular calcium dysregulation, an early event in AD, can stimulate mPGES-1 activity. The subsequent increase in PGE2 production can, in turn, promote the hyperphosphorylation of tau protein, the primary component of neurofibrillary tangles. Critically, genetic knockdown of mPGES-1 in APP/PS1 transgenic mice resulted in a significant inhibition of tau phosphorylation, directly implicating the enzyme in this critical pathological process.

Signaling Pathways and Logical Relationships

The interplay between mPGES-1 and AD pathology involves a complex signaling cascade and a self-perpetuating cycle of neurotoxicity.

References

- 1. Elevated microsomal prostaglandin-E synthase–1 in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Elevated microsomal prostaglandin-E synthase-1 in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of mPGES-1 in Inflammatory Brain Diseases [jstage.jst.go.jp]

- 4. The inducible prostaglandin E synthase (mPGES-1) in neuroinflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

Crisdesalazine: A Multi-Target Therapeutic Approach for Parkinson's Disease Models

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Crisdesalazine (also known as AAD-2004) is an investigational small molecule therapeutic with a dual mechanism of action, positioning it as a promising candidate for neurodegenerative disorders, including Parkinson's disease (PD). Developed by GNT Pharma, this compound concurrently inhibits microsomal prostaglandin E2 synthase-1 (mPGES-1) and scavenges reactive oxygen species (ROS). This whitepaper provides a comprehensive technical overview of the preclinical data available for this compound in the context of Parkinson's disease models, detailing its molecular targets, summarizing quantitative efficacy data, outlining experimental methodologies, and visualizing key pathways and workflows.

Introduction to this compound and its Rationale in Parkinson's Disease

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to motor dysfunction. The pathology is complex, involving oxidative stress, neuroinflammation, and the aggregation of alpha-synuclein. This compound's therapeutic strategy is rooted in addressing two of these key pathological pillars: neuroinflammation and oxidative stress.[1]

Its primary targets are:

-

Microsomal Prostaglandin E2 Synthase-1 (mPGES-1): An inducible enzyme that is a key player in the inflammatory cascade, catalyzing the conversion of prostaglandin H2 to prostaglandin E2 (PGE2). Elevated levels of PGE2 are observed in the substantia nigra of Parkinson's disease patients and in animal models of the disease.[2] By inhibiting mPGES-1, this compound aims to reduce neuroinflammation.

-

Reactive Oxygen Species (ROS): Highly reactive molecules that can damage cells by oxidizing DNA, proteins, and lipids. Oxidative stress is a well-established contributor to the demise of dopaminergic neurons in Parkinson's disease. This compound acts as a potent spin-trapping molecule, directly neutralizing free radicals.

This dual-action approach offers a potentially more robust therapeutic effect compared to agents that target only a single pathological pathway.

Quantitative Data on this compound's Bioactivity

While specific quantitative data for this compound in dedicated Parkinson's disease models remains largely proprietary, data from studies on related neurodegenerative models, particularly Amyotrophic Lateral Sclerosis (ALS), provide valuable insights into its potency.

| Parameter | Value | Cell/System | Source |

| mPGES-1 Inhibition (IC50) | 230 nM | Lipopolysaccharide (LPS)-treated BV2 microglial cells | [3] |

| mPGES-1 Inhibition (IC50) | 249 nM | Recombinant human mPGES-1 protein | [3] |

| ROS Scavenging | Complete removal of free radicals at 50 nM | In vitro spin-trapping assay | [3] |

Preclinical Efficacy in Neurodegenerative Disease Models

This compound has demonstrated significant neuroprotective effects in various preclinical models of neurodegenerative diseases. Although detailed quantitative data from Parkinson's disease models are not publicly available, results from Alzheimer's and ALS models highlight its potential.

Neuroprotection and Cognitive Improvement in Alzheimer's Disease Models

In a mouse model of Alzheimer's disease (Tg-βCTF99/B6), long-term treatment with this compound (25 mg/kg/day for 8 months) resulted in:

-

Inhibition of lipid peroxidation accumulation.

-

Suppression of neuronal loss and neuritic atrophy.

In aged companion dogs with cognitive dysfunction, oral administration of this compound (5 or 10 mg/kg for 8 weeks) led to significant improvements in cognitive scores.

Motor Function and Survival in an ALS Mouse Model

In the SOD1G93A transgenic mouse model of ALS, this compound (2.5 mg/kg, orally twice daily) demonstrated superior efficacy compared to riluzole and ibuprofen in:

-

Delaying the onset of motor deficit (36% delay with this compound vs. 12% with riluzole and 15.6% with ibuprofen).

-

Extending survival (21% extension with this compound vs. 8.2% with riluzole and 9.4% with ibuprofen).

These studies underscore the potent anti-inflammatory and antioxidant effects of this compound in vivo, which are directly relevant to the pathological processes in Parkinson's disease.

Experimental Protocols

Detailed experimental protocols for this compound in Parkinson's disease models are not yet published. However, based on standard methodologies used in the field, the following outlines the likely experimental designs.

In Vitro Assays

-

mPGES-1 Inhibition Assay:

-

Cell Line: Murine BV2 microglial cells or human SH-SY5Y neuroblastoma cells.

-

Induction of mPGES-1 Expression: Stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 18-24 hours.

-

Treatment: Incubation with varying concentrations of this compound.

-

PGE2 Measurement: Quantification of PGE2 levels in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Calculation of the half-maximal inhibitory concentration (IC50).

-

-

Reactive Oxygen Species (ROS) Scavenging Assay (DPPH Assay):

-

Principle: Measurement of the scavenging of the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

-

Procedure: A solution of DPPH in methanol is mixed with varying concentrations of this compound.

-

Detection: The reduction of DPPH is measured spectrophotometrically by the decrease in absorbance at approximately 517 nm.

-

Data Analysis: Calculation of the percentage of DPPH radical scavenging activity.

-

-

Neuroprotection Assay in Dopaminergic Neurons:

-

Cell Line: SH-SY5Y cells differentiated into a dopaminergic phenotype or primary ventral mesencephalic neuron cultures.

-

Neurotoxin Challenge: Exposure to a Parkinson's-related neurotoxin such as 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+).

-

Treatment: Co-incubation or pre-incubation with this compound.

-

Viability Assessment: Quantification of cell viability using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by counting tyrosine hydroxylase (TH)-positive neurons.

-

In Vivo Parkinson's Disease Models

-

MPTP Mouse Model:

-

Animal Strain: C57BL/6 mice are commonly used due to their sensitivity to MPTP.

-

Induction: Systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) via intraperitoneal injection. A common regimen is four injections of 20 mg/kg MPTP-HCl at 2-hour intervals.

-

Treatment: Oral or intraperitoneal administration of this compound, initiated before, during, or after MPTP administration.

-

Behavioral Assessment: Evaluation of motor function using tests such as the rotarod, pole test, and open field test.

-

Histological Analysis: Post-mortem analysis of the substantia nigra and striatum to quantify the number of TH-positive neurons (dopaminergic neurons) and the density of dopaminergic fibers.

-

-

6-OHDA Rat Model:

-

Animal Strain: Sprague-Dawley or Wistar rats.

-

Induction: Unilateral stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle or the striatum to create a hemiparkinsonian model.

-

Treatment: Administration of this compound.

-

Behavioral Assessment: Measurement of rotational behavior induced by apomorphine or amphetamine. Other tests include the cylinder test for forelimb asymmetry and the stepping test.

-

Histological Analysis: Quantification of TH-positive neuron loss in the substantia nigra and dopamine depletion in the striatum.

-

Signaling Pathways and Experimental Workflows

This compound's Dual Mechanism of Action

The following diagram illustrates the two primary signaling pathways targeted by this compound.

Experimental Workflow for Preclinical Evaluation in a Parkinson's Disease Model

The following diagram outlines a typical experimental workflow for assessing the efficacy of this compound in an MPTP mouse model of Parkinson's disease.

Conclusion and Future Directions

This compound presents a compelling, multi-faceted approach to treating Parkinson's disease by targeting both neuroinflammation and oxidative stress. The available preclinical data from related neurodegenerative disease models are promising, demonstrating potent bioactivity and significant neuroprotective effects. To further solidify its potential for Parkinson's disease, future research should focus on:

-

Generating and publishing quantitative efficacy data from established Parkinson's disease animal models, including the MPTP and 6-OHDA models. This should include dose-response studies and direct comparisons with current standard-of-care treatments.

-

Investigating the impact of this compound on alpha-synuclein pathology, a key hallmark of Parkinson's disease that has not yet been extensively studied in relation to this compound.

-

Elucidating the downstream signaling consequences of mPGES-1 inhibition and ROS scavenging in dopaminergic neurons to better understand the full scope of its neuroprotective mechanisms.

The successful completion of Phase I clinical trials for this compound is an important step forward. As this compound progresses through clinical development, the detailed characterization of its preclinical efficacy in relevant Parkinson's disease models will be crucial for guiding trial design and understanding its full therapeutic potential.

References

Crisdesalazine: A Multi-Target Approach to Quelling Neuroinflammation

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Neuroinflammation is a critical underlying component in the pathogenesis of a wide range of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The sustained activation of glial cells, such as microglia and astrocytes, leads to a chronic inflammatory state within the central nervous system (CNS), contributing to neuronal dysfunction and demise. Crisdesalazine (also known as AAD-2004) has emerged as a promising therapeutic candidate with a multi-faceted mechanism of action designed to counteract these detrimental neuroinflammatory processes. This technical guide provides a comprehensive overview of the effects of this compound on key neuroinflammation pathways, supported by available preclinical data, detailed experimental methodologies, and visual representations of the involved signaling cascades.

Core Mechanism of Action: A Dual Approach

This compound exerts its neuroprotective effects through two primary mechanisms: the inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1) and the scavenging of reactive oxygen species (ROS).[1]

1. Inhibition of Microsomal Prostaglandin E2 Synthase-1 (mPGES-1):

2. Reactive Oxygen Species (ROS) Scavenging:

Oxidative stress, resulting from an imbalance between the production of ROS and the cellular antioxidant defense systems, is a major contributor to neuroinflammation and neuronal damage. This compound possesses intrinsic ROS scavenging properties, allowing it to directly neutralize these harmful molecules and mitigate oxidative stress-induced cellular injury.

Modulation of Glial Cell Phenotype and Cytokine Production

A pivotal aspect of this compound's anti-neuroinflammatory effect lies in its ability to modulate the activation state of microglia and macrophages, the primary immune cells of the CNS. These cells can exist in a spectrum of activation states, broadly categorized as the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype.

In various preclinical models, this compound has been shown to promote a shift from the detrimental M1 phenotype to the protective M2 phenotype. This phenotypical switch is characterized by a marked reduction in the expression and secretion of pro-inflammatory cytokines.

Quantitative Data on Cytokine and Inflammatory Marker Reduction

The following tables summarize the quantitative data from key preclinical studies investigating the effects of this compound on markers of neuroinflammation.

Table 1: In Vitro Efficacy of this compound in LPS-Stimulated RAW 264.7 Macrophages

| Marker | Treatment Group | Concentration (µM) | % Reduction vs. LPS Control |

| iNOS | This compound | 0.2 | Significant Decrease |

| 1 | Significant Decrease | ||

| 5 | Significant Decrease | ||

| IL-1β | This compound | 0.2 | Significant Decrease |

| 1 | Significant Decrease | ||

| 5 | Significant Decrease | ||

| IL-6 | This compound | 0.2 | Significant Decrease |

| 1 | Significant Decrease | ||

| 5 | Significant Decrease | ||

| TNF-α | This compound | 0.2 | Significant Decrease |

| 5 | Significant Decrease |

Data compiled from studies on LPS-stimulated RAW 264.7 macrophages.

Table 2: In Vivo Efficacy of this compound in an Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model

| Marker | Treatment Group | Outcome |

| Clinical Score | This compound | Significantly Alleviated |

| Inflammatory Cell Infiltration | This compound | Inhibited |

| Demyelination | This compound | Inhibited |

| iNOS (Spinal Cord) | This compound | Significantly Decreased |

| CD206 (Spinal Cord) | This compound | Significantly Enhanced |

| TNF-α (Spinal Cord) | This compound | Decreased |

| IFN-γ (Spinal Cord) | This compound | Decreased |

| IL-1β (Spinal Cord) | This compound | Decreased |

| IL-6 (Spinal Cord) | This compound | Decreased |

EAE is a widely used mouse model for multiple sclerosis.

Signaling Pathways Implicated in this compound's Action

The anti-inflammatory effects of this compound are mediated through its influence on key intracellular signaling pathways, most notably the NF-κB pathway. While direct quantitative data on this compound's impact on the Nrf2 pathway is not yet available, its known antioxidant properties suggest a potential role in modulating this critical antioxidant response pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of its target genes. This compound is suggested to inhibit the activation of the NF-κB pathway, thereby preventing the downstream cascade of pro-inflammatory gene expression.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. In the presence of oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. Given this compound's function as a ROS scavenger, it is plausible that it may indirectly activate the Nrf2 pathway by reducing the overall oxidative burden or potentially through direct interaction with components of the pathway.

Experimental Protocols

A thorough understanding of the methodologies employed in the preclinical evaluation of this compound is essential for the interpretation of the presented data and for the design of future studies.

Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model

The EAE model is the most commonly used animal model for the human inflammatory demyelinating disease, multiple sclerosis.

-

Induction: EAE is induced in C57BL/6 mice by immunization with Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55 emulsified in Complete Freund's Adjuvant (CFA).

-

Treatment: this compound or vehicle is administered to the mice, typically starting at the onset of clinical signs.

-

Assessment:

-

Clinical Scoring: Mice are monitored daily for clinical signs of disease (e.g., tail limpness, limb paralysis) and scored on a standardized scale.

-

Histology: At the end of the study, spinal cords are collected for histological analysis of inflammatory cell infiltration and demyelination (e.g., using Hematoxylin and Eosin and Luxol Fast Blue staining).

-

Immunohistochemistry and qPCR: Spinal cord tissue is analyzed for the expression of inflammatory markers such as iNOS, CD206, and various cytokines.

-

In Vitro Macrophage Polarization and Cytokine Production Assay

This assay assesses the direct effect of this compound on macrophage activation and inflammatory responses.

-

Cell Culture: RAW 264.7 murine macrophage-like cells are cultured in standard media.

-

Stimulation: Cells are stimulated with lipopolysaccharide (LPS) (e.g., 100-200 ng/mL or 1 µg/mL) to induce a pro-inflammatory M1 phenotype.

-

Treatment: Cells are co-treated with LPS and various concentrations of this compound (e.g., 0.2, 1, and 5 µM).

-

Analysis:

-

Gene Expression: RNA is extracted from the cells, and the expression of M1 markers (e.g., iNOS, TNF-α, IL-1β, IL-6) and M2 markers (e.g., Arginase-1, CD206) is quantified using quantitative polymerase chain reaction (qPCR).

-

Protein Expression: Cell lysates are analyzed by Western blot for the expression of key inflammatory proteins.

-

Cytokine Secretion: The concentration of secreted cytokines in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

-

Neuron-Macrophage Co-culture System

This model allows for the investigation of the neuroprotective effects of this compound in the context of macrophage-mediated neurotoxicity.

-

Cell Culture: SH-SY5Y human neuroblastoma cells are co-cultured with RAW 264.7 macrophages, often in a transwell system to prevent direct cell-cell contact while allowing for the exchange of soluble factors.

-

Stimulation and Treatment: The macrophage layer is stimulated with LPS in the presence or absence of this compound.

-

Assessment of Neuronal Health:

-

Viability Assays: The viability of the SH-SY5Y cells is assessed using assays such as the MTT or LDH assay.

-

Apoptosis Assays: Neuronal apoptosis can be quantified using techniques like Annexin V/Propidium Iodide staining followed by flow cytometry.

-

Gene and Protein Expression: The expression of stress and apoptosis-related markers in the SH-SY5Y cells is analyzed by qPCR and Western blot.

-

Future Directions and Conclusion

This compound represents a promising, multi-target therapeutic agent for neurodegenerative diseases characterized by a significant neuroinflammatory component. Its ability to inhibit mPGES-1, scavenge ROS, and modulate glial cell phenotype provides a robust rationale for its continued development.

Future research should focus on elucidating the precise quantitative impact of this compound on the NF-κB and Nrf2 signaling pathways. The use of techniques such as NF-κB p65 nuclear translocation assays and Nrf2-ARE reporter gene assays will be instrumental in providing a more detailed understanding of its molecular mechanisms. Furthermore, long-term efficacy and safety studies in a broader range of neurodegenerative disease models are warranted to fully establish its therapeutic potential.

References

- 1. e-century.us [e-century.us]

- 2. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of novel microsomal prostaglandin E2 synthase 1 (mPGES-1) inhibitors by a structurally inspired virtual screening study - PubMed [pubmed.ncbi.nlm.nih.gov]

Crisdesalazine: A Technical Whitepaper on its Core Effect on Prostaglandin E2 Synthesis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Crisdesalazine (also known as AAD-2004) is a promising therapeutic agent with a dual mechanism of action: it acts as a selective inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1) and as a potent free radical scavenger.[1][2] This in-depth technical guide focuses on the core of its anti-inflammatory effect – the modulation of prostaglandin E2 (PGE2) synthesis. By specifically targeting mPGES-1, the terminal enzyme in the PGE2 production cascade, this compound offers a more targeted anti-inflammatory approach compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), which broadly inhibit cyclooxygenase (COX) enzymes. This paper will detail the quantitative data supporting its efficacy, provide comprehensive experimental protocols for its evaluation, and visualize the underlying signaling pathways and experimental workflows.

The Prostaglandin E2 Synthesis Pathway: A Key Inflammatory Mediator

Prostaglandin E2 (PGE2) is a potent lipid mediator that plays a central role in inflammation, pain, and fever.[3] Under pathological conditions, its overproduction contributes to the progression of various diseases, including neurodegenerative disorders.[3] The synthesis of PGE2 is initiated by the release of arachidonic acid from the cell membrane, which is then converted to prostaglandin H2 (PGH2) by COX enzymes.[1] In inflammatory states, the inducible COX-2 isoform is the primary enzyme responsible for this conversion. Subsequently, mPGES-1, an inducible terminal synthase, isomerizes PGH2 to produce PGE2. The upregulation of both COX-2 and mPGES-1 during inflammation makes them critical targets for therapeutic intervention.

This compound's Precision Targeting of mPGES-1

This compound exerts its anti-inflammatory effects by directly inhibiting mPGES-1. This targeted approach allows for the selective reduction of pro-inflammatory PGE2 without affecting the synthesis of other prostanoids that may have homeostatic functions. This specificity is a key differentiator from NSAIDs and is anticipated to result in a more favorable safety profile, particularly concerning gastrointestinal and cardiovascular side effects.

Visualizing the Signaling Cascade

The following diagram illustrates the inflammatory signaling pathway leading to PGE2 production and highlights the inhibitory action of this compound.

Quantitative Data on this compound's Efficacy

The inhibitory effect of this compound on mPGES-1 and PGE2 production has been demonstrated through various in vitro and in vivo studies.

In Vitro Potency

This compound demonstrates potent, nanomolar-level inhibition of mPGES-1 activity.

| Assay Type | Cell/Enzyme Source | IC50 |

| Cellular Assay | LPS-stimulated BV2 microglial cells | 230 nM |

| Enzymatic Assay | Recombinant human mPGES-1 | 249 nM |

In Vivo Efficacy in Animal Models

Studies in animal models of neurodegenerative diseases have confirmed the ability of this compound to suppress PGE2 formation and exert therapeutic effects.

| Animal Model | Disease | Dosage | Key Finding |

| SOD1G93A Transgenic Mice | Amyotrophic Lateral Sclerosis (ALS) | 2.5 mg/kg, p.o., twice daily | Blocked PGE2 formation in the spinal cord. |

| Experimental Autoimmune Encephalomyelitis (EAE) Mice | Multiple Sclerosis (MS) | 3.3 mg/kg, i.p., daily for 7 days | Alleviated clinical symptoms and reduced neuroinflammation. |

Modulation of Macrophage Phenotype

This compound has been shown to shift pro-inflammatory M1 macrophages towards an anti-inflammatory M2 phenotype in a dose-dependent manner.

| This compound Concentration | M1 Marker (iNOS) mRNA Expression(% of LPS-stimulated control) | M2 Marker (CD206) mRNA Expression(% of LPS-stimulated control) |

| 0.2 µM | Significant Decrease | Significant Increase |

| 1.0 µM | Significant Decrease | Significant Increase |

| 5.0 µM | Significant Decrease | Significant Increase |

Key Experimental Protocols

The following section provides detailed methodologies for the key experiments used to characterize the effects of this compound on PGE2 synthesis and its downstream consequences.

In Vitro mPGES-1 Inhibition Assay

This assay quantifies the ability of this compound to inhibit PGE2 production in cultured macrophages.

Methodology:

-

Cell Culture: Seed RAW 264.7 murine macrophages in 24-well plates and allow them to adhere.

-

Pre-treatment: Pre-incubate the cells with a range of this compound concentrations for 1 hour.

-

Stimulation: Add lipopolysaccharide (LPS) to the culture medium to a final concentration of 1 µg/mL to induce inflammation.

-

Incubation: Incubate the plates for 24 hours at 37°C.

-

Sample Collection: Collect the culture supernatant for analysis.

-

PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit.

-

Data Analysis: Calculate the percentage of inhibition of PGE2 production for each this compound concentration compared to the LPS-only control. Determine the IC50 value from the dose-response curve.

Macrophage Polarization Assay

This protocol assesses the immunomodulatory effects of this compound on macrophage phenotype.

Methodology:

-

Cell Culture and Treatment: Culture and treat RAW 264.7 macrophages with this compound and LPS as described in the mPGES-1 inhibition assay.

-

Gene Expression Analysis (qPCR):

-

Isolate total RNA from the cells.

-

Perform reverse transcription to generate cDNA.

-

Quantify the relative gene expression of M1 markers (e.g., Nos2, Il6) and M2 markers (e.g., Cd206, Arg1) using quantitative real-time PCR.

-

-

Protein Expression Analysis (Flow Cytometry):

-

Stain cells with fluorescently conjugated antibodies against M1 (e.g., CD86) and M2 (e.g., CD206) surface markers.

-

Analyze the stained cells using a flow cytometer to determine the percentage of cells expressing each marker.

-

Macrophage-Neuronal Co-culture Neuroprotection Assay

This assay evaluates the ability of this compound to protect neurons from inflammation-induced damage.

Methodology:

-

Co-culture Setup: Culture SH-SY5Y human neuroblastoma cells in the bottom of a culture plate. In transwell inserts with a permeable membrane, culture RAW 264.7 macrophages. Place the inserts into the wells containing the SH-SY5Y cells.

-

Treatment: Add this compound to the co-culture.

-

Induction of Neuroinflammation: Add LPS to the macrophage-containing upper chamber.

-

Incubation: Co-culture the cells for 48 hours.

-

Assessment of Neuronal Viability:

-

MTT Assay: Measure the metabolic activity of the SH-SY5Y cells as an indicator of viability.

-

LDH Assay: Measure the release of lactate dehydrogenase from damaged SH-SY5Y cells into the culture medium as an indicator of cytotoxicity.

-

Conclusion

This compound's selective inhibition of mPGES-1 represents a significant advancement in the development of anti-inflammatory therapeutics. The data presented in this whitepaper provide a strong rationale for its continued investigation in diseases with an underlying inflammatory and neuroinflammatory component. Its ability to potently reduce PGE2 synthesis, modulate macrophage polarization, and confer neuroprotection in relevant preclinical models underscores its therapeutic potential. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field.

References

Crisdesalazine: A Dual-Action Therapeutic Candidate for Neurodegenerative and Inflammatory Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Crisdesalazine (developmental code name AAD-2004) is an emerging therapeutic agent with a unique dual mechanism of action, positioning it as a promising candidate for a range of neurodegenerative and inflammatory diseases. By functioning as both a potent inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1) and a direct free radical scavenger, this compound targets two key pathological pathways implicated in conditions such as Alzheimer's disease, Amyotrophic Lateral Sclerosis (ALS), Parkinson's disease, and Multiple Sclerosis.[1] This technical guide provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for key studies.

Mechanism of Action

This compound's therapeutic potential stems from its ability to concurrently address inflammation and oxidative stress.[2]

-

Inhibition of mPGES-1: this compound selectively inhibits microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade.[3][4] mPGES-1 is responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2), a potent pro-inflammatory mediator. By blocking this step, this compound effectively reduces the production of PGE2, thereby mitigating inflammation. This targeted approach is believed to offer a superior safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibit cyclooxygenase (COX) enzymes.[1]

-

Free Radical Scavenging: In addition to its anti-inflammatory properties, this compound acts as a direct scavenger of free radicals. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a major contributor to neuronal damage in neurodegenerative diseases. This compound's ability to neutralize these harmful molecules provides a direct neuroprotective effect.

The following diagram illustrates the central role of this compound in modulating the prostaglandin E2 synthesis pathway and scavenging reactive oxygen species.

Preclinical and Clinical Data

This compound has demonstrated significant therapeutic potential in a variety of preclinical models and early-phase clinical trials. The quantitative data from these studies are summarized below.

Preclinical Studies in Animal Models

| Disease Model | Animal Model | Treatment Regimen | Key Findings | Reference |

| Amyotrophic Lateral Sclerosis (ALS) | SOD1G93A Transgenic Mice | 2.5 mg/kg, orally, twice daily, starting at 8 weeks of age | - 21% extension in survival | |

| - 36% delay in the onset of rotarod deficit | ||||

| Alzheimer's Disease | Tg-βCTF99/B6 Mice | 25 mg/kg/day in food for 8 months, starting from 10 months of age | - Inhibition of lipid peroxidation accumulation | |

| - Suppression of neuronal loss and neuritic atrophy | ||||

| Multiple Sclerosis | Experimental Autoimmune Encephalomyelitis (EAE) Mice | Not specified | - Alleviation of clinical symptoms | |

| - Inhibition of inflammatory cell infiltration and demyelination | ||||

| - Promotion of M1 to M2 macrophage transition | ||||

| Canine Cognitive Dysfunction Syndrome | Companion Dogs with severe cognitive dysfunction | 5 or 10 mg/kg for 8 weeks | - Significant improvement in the canine cognitive dysfunction rating scale | |

| - Significant improvement in the canine dementia scale |

Human Clinical Trials

As of early 2023, this compound is in Phase 1 clinical trials for Alzheimer's disease, amyotrophic lateral sclerosis (ALS), depressive disorders, and Parkinson's disease. A Phase 1a single ascending dose trial has been completed, evaluating doses of 20, 50, 100, and 200 mg. A Phase 1b study was expected to be completed in early 2022. A Phase 2 clinical trial for moderate Alzheimer's disease was planned to enroll 144 patients who would receive either a placebo or this compound at 100 mg or 200 mg once daily for 26 weeks.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the preclinical and clinical evaluation of this compound.

Amyotrophic Lateral Sclerosis (ALS) Mouse Model

Objective: To evaluate the neuroprotective effects of this compound in a transgenic mouse model of ALS.

Experimental Workflow:

Methodology:

-

Animal Model: Male SOD1G93A transgenic mice, which express a mutant human SOD1 gene, are used. These mice develop a progressive motor neuron disease that mimics many features of human ALS.

-

Drug Administration: this compound is administered orally twice daily at a dose of 2.5 mg/kg, starting from 8 weeks of age, prior to the typical onset of symptoms. A vehicle control group receives the same volume of the vehicle solution.

-

Behavioral Assessment: Motor function and coordination are assessed using a rotarod apparatus. The latency to fall from the rotating rod is recorded. The onset of rotarod deficit is a key endpoint.

-

Survival Analysis: The lifespan of the mice in each treatment group is monitored, and the date of death is recorded to determine the survival extension.

-

Biochemical Analysis: At the end of the study, spinal cord tissues are collected and analyzed for markers of oxidative stress (nitrotyrosine and 8-OHdG), inflammation (PGE2 levels), and microglial activation (Iba-1 expression).

Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model

Objective: To assess the anti-inflammatory and immunomodulatory effects of this compound in a mouse model of multiple sclerosis.

Methodology:

-

EAE Induction: EAE is induced in female C57BL/6 mice by immunization with Myelin Oligodendrocyte Glycoprotein (MOG35-55) peptide emulsified in Complete Freund's Adjuvant (CFA). Pertussis toxin is administered intraperitoneally on the day of immunization and two days later to facilitate the entry of inflammatory cells into the central nervous system.

-

Drug Administration: this compound is administered to the treatment group, while the control group receives a vehicle. The specific dose and administration route may vary between studies.

-

Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are scored on a scale of 0 to 5, where 0 represents no clinical signs and 5 represents a moribund state.

-

Histological Analysis: At the peak of the disease, spinal cords are collected, sectioned, and stained with hematoxylin and eosin (H&E) to assess inflammatory cell infiltration and with Luxol fast blue (LFB) to evaluate demyelination.

-

Immunological Analysis: The expression of inflammatory cytokines in the spinal cord and spleen is measured. In vitro studies using macrophage cell lines (e.g., RAW 264.7) are conducted to assess the effect of this compound on macrophage polarization (M1 vs. M2 phenotype) and the expression of inflammatory markers following stimulation with lipopolysaccharide (LPS).

Canine Cognitive Dysfunction Syndrome (CCDS) Clinical Trial

Objective: To evaluate the efficacy and safety of this compound for the treatment of cognitive dysfunction in companion dogs.

Methodology:

-

Study Population: Client-owned dogs diagnosed with severe cognitive dysfunction are enrolled in the study. Diagnosis is typically based on a validated rating scale, such as the Canine Cognitive Dysfunction Rating Scale (CCDRS).

-